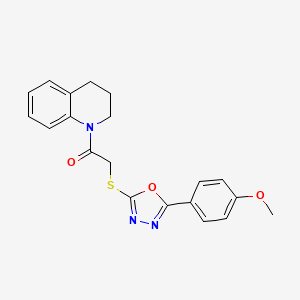

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Beschreibung

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a hybrid molecule featuring a 3,4-dihydroquinoline scaffold linked via a thioether bridge to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. This structural architecture combines the π-electron-rich quinoline system, known for its pharmacological relevance, with the 1,3,4-oxadiazole moiety, which enhances metabolic stability and bioavailability due to its planar, heteroaromatic nature .

Synthetic routes for such compounds typically involve nucleophilic substitution between α-halogenated ketones and thiol-containing heterocycles, as demonstrated in related studies .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-16-10-8-15(9-11-16)19-21-22-20(26-19)27-13-18(24)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIWCEDMDNHAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.384 g/mol. It features a quinoline moiety linked to an oxadiazole group via a thioether bond, which is believed to play a crucial role in its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds containing quinoline and oxadiazole structures. For instance:

- Antifungal Activity : Compounds similar to the one have shown significant antifungal activity against various pathogens. In vitro tests indicated that derivatives with oxadiazole rings exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against fungi such as Fusarium oxysporum and Candida albicans .

- Antibacterial Activity : The presence of both quinoline and oxadiazole groups has been associated with enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated MIC values as low as 19.9 µg/mL against Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

Research into the anticancer potential of quinoline derivatives has revealed promising results:

- Cell Proliferation Inhibition : A study indicated that certain quinoline-based compounds exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound's IC50 values were reported at approximately 1.2 µM for MCF-7 cells .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by caspase activation and changes in BAX/Bcl-2 expression ratios .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group on phenyl | Enhances antifungal and antibacterial activity |

| Oxadiazole ring | Contributes to increased cytotoxicity |

| Quinoline core | Essential for bioactivity |

Study 1: Antifungal Efficacy

A series of synthesized oxadiazole derivatives were tested for antifungal efficacy against Fusarium oxysporum. The most active compound exhibited over 80% inhibition at a concentration of 50 µg/mL, outperforming standard antifungal agents .

Study 2: Anticancer Potential

In a comparative study involving several quinoline derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics due to its ability to induce apoptosis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds with oxadiazole rings demonstrate potent activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of the thioether and oxadiazole groups is believed to contribute to this activity by enhancing membrane permeability or disrupting cellular processes.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds containing dihydroquinoline and oxadiazole moieties have been investigated for their ability to inhibit tumor cell proliferation. For example, derivatives have shown promise as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in many cancer types . The mechanism may involve the modulation of signaling pathways that control cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives similar to the compound were evaluated for their antimicrobial efficacy against pathogenic fungi and bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Fusarium oxysporum, suggesting that modifications to the oxadiazole structure could enhance antimicrobial activity .

Case Study 2: Cancer Cell Line Inhibition

Another research article highlighted the anticancer activity of related compounds in vitro against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at concentrations below 20 µM, showcasing the potential therapeutic application of these compounds in oncology .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely increases electron density on the oxadiazole ring, enhancing stability and π-π stacking interactions in biological targets compared to electron-withdrawing 2,4-dichlorophenyl analogs .

- Heterocycle Variations : Replacing oxadiazole with thiadiazole (e.g., ) introduces sulfur instead of oxygen, altering electronic properties and hydrogen-bonding capacity, which may affect binding affinity in enzyme inhibition .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the oxadiazole-thioether moiety in this compound?

- Methodological Answer : The oxadiazole-thioether group can be synthesized via nucleophilic substitution using 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and a bromo- or chloroacetyl intermediate. For example, describes alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone under reflux in anhydrous ethanol, yielding >90% purity. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (4–6 hours), and stoichiometric control (1:1.1 molar ratio of thiol to alkylating agent). Post-synthesis purification via recrystallization (ethanol/water) is critical to remove unreacted thiols .

Q. What spectroscopic techniques are most reliable for characterizing the dihydroquinoline core?

- Methodological Answer :

- ¹H NMR : The dihydroquinoline protons (δ 1.8–2.5 ppm for CH₂ groups and δ 6.5–7.5 ppm for aromatic protons) confirm ring saturation and substitution patterns. highlights using DMSO-d₆ to resolve NH and CH₂ signals in similar structures .

- Mass Spectrometry : High-resolution MS (ESI or EI) identifies molecular ion peaks (e.g., m/z ≈ 438 for the target compound) and fragmentation patterns, such as cleavage at the thioether bond .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, particularly for the oxadiazole-thioether linkage .

Q. How can conflicting solubility data from different sources be resolved?

- Methodological Answer : Contradictions in solubility (e.g., DMSO vs. ethanol) often arise from impurities or polymorphic forms. Standardize testing by:

- Hansen Solubility Parameters : Calculate using group contribution methods to predict compatible solvents .

- HPLC Purity Checks : Ensure >95% purity before testing. notes that hydrophobic parameters (XlogP ≈ 1.8) suggest moderate solubility in ethanol, which aligns with recrystallization protocols .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the formation of the oxadiazole ring?

- Methodological Answer : Regioselective synthesis of 1,3,4-oxadiazoles requires controlled cyclization of thiosemicarbazides or thiocarbohydrazides. recommends refluxing in acetic acid with catalytic p-TsOH to favor 5-substituted oxadiazoles. Computational modeling (DFT) can predict transition states to optimize reaction conditions and avoid 1,2,4-oxadiazole byproducts .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger QikProp to estimate bioavailability (%ABS), blood-brain barrier penetration, and CYP450 interactions. ’s topological polar surface area (102 Ų) suggests low intestinal absorption, necessitating prodrug strategies .

- Molecular Dynamics Simulations : Analyze binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life. ’s docking studies on thiadiazole derivatives provide a template for similar analyses .

Q. What experimental designs address discrepancies in biological activity across in vitro assays?

- Methodological Answer : Contradictory activity data (e.g., antimicrobial vs. cytotoxic effects) may stem from assay conditions. Standardize protocols by:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate.

- Cell Line Validation : Use ATCC-certified lines (e.g., HEK293 for cytotoxicity, MRSA for antimicrobial tests). ’s redox-modulating activity (via thioether oxidation) suggests incorporating ROS scavengers (e.g., NAC) to isolate mechanisms .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between alkylation and condensation methods?

- Analysis : reports >90% yield using bromoacetyl intermediates, while ’s thiourea-based alkylation yields ~70%. The disparity arises from:

- Steric Effects : Bulky substituents on the dihydroquinoline core hinder nucleophilic attack in condensation routes.

- Side Reactions : Thiol oxidation to disulfides (e.g., in ) reduces effective reagent concentration. Mitigate by degassing solvents and using inert atmospheres .

Key Physicochemical Parameters

| Property | Value/Description | Evidence Source |

|---|---|---|

| Hydrogen Bond Donors | 2 (NH and ketone) | |

| Hydrogen Bond Acceptors | 6 (oxadiazole, methoxy, ketone) | |

| XlogP | ~3.1 (predicted) | |

| Topological PSA | 102 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.